N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt is a chemical compound belonging to the class of oxazolamines, characterized by its unique structure and potential pharmaceutical applications. This compound has garnered interest due to its intriguing molecular properties and possible therapeutic uses. Its molecular weight is approximately 476.6 g/mol, indicating a relatively complex structure that may contribute to its biological activity .
The compound is classified as an oxazoline derivative, specifically an oxazolamine, which is a nitrogen-containing heterocyclic compound. Oxazolamines are often studied for their pharmacological properties, including their role in drug development and medicinal chemistry. The hemifumarate salt form suggests that it may be utilized to enhance solubility and stability in pharmaceutical formulations .
The synthesis of N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt typically involves several steps:
The synthesis may involve specific reaction conditions such as temperature control, pH adjustments, and the use of solvents that facilitate the formation of the desired product while minimizing side reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.
N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt can participate in various chemical reactions typical of oxazolamines:
These reactions can be influenced by factors such as temperature, solvent choice, and concentration, which are crucial for optimizing yields in synthetic applications.
The mechanism of action for N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors within cellular pathways.
Preliminary studies suggest that compounds similar to this may exhibit activity against certain biological targets involved in inflammation or other pathological processes. Further research is needed to clarify its exact mechanism and potential therapeutic roles.
Relevant data regarding melting points, boiling points, and specific heat capacities would require empirical measurements under controlled conditions.
N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt has potential applications in:
The systematic chemical nomenclature for this compound precisely defines its molecular structure and stoichiometry. According to IUPAC conventions, the base molecule is designated as N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine, reflecting the presence of a fully saturated oxazole ring (4,5-dihydrooxazol-2-amine) substituted at the nitrogen atom by a dicyclopropylmethyl group. The salt component is identified as hemifumarate, indicating a 2:1 molar ratio between the base molecule and fumaric acid. This stoichiometry arises from the diprotic nature of fumaric acid, allowing one fumarate dianion to neutralize two protonated oxazolamine cations [1].
Table 1: Chemical Nomenclature and Identifiers
Nomenclature Type | Designation |
---|---|
Systematic Name | N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate |
Molecular Formula (Base) | C₁₀H₁₇N₂O (Rilmenidine free base) |
Molecular Formula (Salt) | C₂₄H₃₆N₄O₆ (reflecting 2:1 base:fumaric acid stoichiometry) [1] |
CAS Registry Numbers | 85409-38-7 (Rilmenidine dihydrogen phosphate variant) [2] |
Key Synonyms | Rilmenidine hemifumarate; S 3341-3; 2-Oxazolamine, N-(dicyclopropylmethyl)-4,5-dihydro-, phosphate (1:1); Rilmenidine (phosphate); N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine phosphoric acid salt [2] |
Prominent synonyms include Rilmenidine hemifumarate and the developmental code S 3341-3, reflecting its role as a precursor to the clinically utilized rilmenidine phosphate salt. The synonym N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine phosphoric acid salt occasionally appears in literature but represents a distinct phosphate salt form rather than the hemifumarate discussed herein [2].
The discovery trajectory of N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate is intertwined with the mid-20th-century investigation into sympatholytic agents derived from the aminorex scaffold. Initial research focused on unsubstituted aminorex (2-amino-5-phenyloxazoline), a potent stimulant with limited therapeutic utility due to adverse effects [3]. During the 1970s-1980s, systematic structural modifications aimed to retain central adrenergic modulation while improving selectivity and safety. The critical breakthrough came with the introduction of dicyclopropylmethyl substitution at the oxazolamine nitrogen, significantly altering receptor binding affinity and kinetics compared to earlier phenyl-substituted derivatives like aminorex [2] [3].
This compound, designated S 3341 during its development by Institut de Recherches Internationales Servier, represented a strategic shift toward imidazoline I1 receptor selectivity over classical alpha-2 adrenergic receptors. The hemifumarate salt was investigated as an intermediate solid-state form during salt screening processes, valued for its crystallinity and stability profile under accelerated storage conditions. While the phosphate salt (rilmenidine phosphate) ultimately became the commercial form due to optimal solubility and manufacturing considerations, research on the hemifumarate variant provided essential structure-activity relationship (SAR) insights. These studies confirmed that modifications at the oxazolamine’s exocyclic nitrogen profoundly influenced central nervous system penetration and receptor subtype selectivity, establishing a foundation for second-generation imidazoline receptor agonists [2].
Within the broader oxazolamine chemical family, this compound belongs to the 4,5-dihydrooxazol-2-amine subclass, characterized by a partially saturated oxazole ring enhancing conformational flexibility and reducing metabolic susceptibility compared to fully aromatic oxazoles. The defining structural features include:
Table 2: Structural Comparison of Key Oxazolamine Derivatives
Structural Feature | Aminorex (Fumarate Salt) [3] | N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine (Hemifumarate Salt) [1] [2] |
---|---|---|
Core Structure | 2-Amino-5-phenyl-4,5-dihydrooxazole | 2-Amino-5-(dicyclopropylmethyl)-4,5-dihydrooxazole |
N-Substituent | None (unsubstituted amino group) | Dicyclopropylmethyl |
Aromatic/Aliphatic Attachment | Phenyl ring (aromatic) | Dicyclopropylmethyl (aliphatic, bicyclic) |
Pharmacological Target | Norepinephrine release (non-selective) | Imidazoline I1 receptor (selective agonist) |
Primary Clinical Application | Limited (withdrawn stimulant) | Antihypertensive agent (rilmenidine precursor) |
This structural framework positions the compound as a second-generation oxazolamine derivative, distinguished from first-generation compounds like aminorex by its aliphatic N-substitution and enhanced receptor selectivity profile. The dicyclopropylmethyl group sterically hinders interactions with adrenergic receptor subtypes while facilitating high-affinity binding to imidazoline I1 receptors in the rostral ventrolateral medulla, a key mechanism for its blood pressure-lowering effects [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: